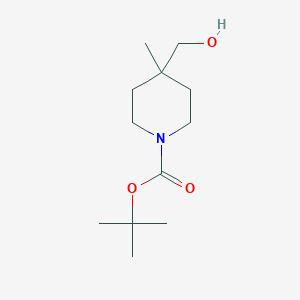

1-Boc-4-(hydroxymethyl)-4-methylpiperidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h14H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYSPIRFZKBBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632517 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236406-21-6 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-(hydroxymethyl)-4-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-4-(hydroxymethyl)-4-methylpiperidine CAS number and properties

An In-depth Technical Guide to 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

CAS Number: 236406-21-6

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and applications, with a focus on its role as a versatile intermediate in the development of novel therapeutics.

Core Properties and Specifications

This compound, also known as tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 236406-21-6 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [2][3] |

| Molecular Weight | 229.32 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 88-92 °C | [4] |

| Boiling Point (Predicted) | 312.4 ± 15.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 142.7 ± 20.4 °C | [4] |

| Purity | >97% | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as N-Boc-4-methyl-4-hydroxy piperidine. This would likely involve a multi-step process starting from a commercially available piperidine derivative.

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic workflow for this compound.

Step 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine

A common method for the synthesis of the precursor, 1-Boc-4-hydroxy-4-methylpiperidine, involves the Grignard reaction.

-

Reaction: 1-Boc-4-piperidone is reacted with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr), in an appropriate solvent like anhydrous ether or tetrahydrofuran (THF).

-

Procedure: The reaction is typically initiated at a low temperature (e.g., -78 °C or -10 °C) and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the desired product.

Step 2: Conversion to this compound

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. Characterization of this compound would typically involve the following techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the hydroxyl (-OH) and carbamate (N-Boc) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperidine scaffold is a common motif in a wide range of biologically active compounds.

The presence of the Boc protecting group on the nitrogen atom allows for selective reactions at other parts of the molecule. The hydroxyl and methyl groups at the 4-position provide points for further chemical modification, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

While this specific compound is not directly implicated in modulating signaling pathways, piperidine derivatives, in general, are known to interact with a variety of biological targets. The structural features of this compound make it a valuable building block for creating novel therapeutic agents.

Caption: Role of this compound in a typical drug discovery process.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may be irritating to the eyes, skin, and respiratory tract.[4] It is important to avoid contact with strong oxidizing agents and flammable materials.[4] The compound should be stored in a cool, dry place.[4]

References

- 1. Chemscene ChemScene | 1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine | 1G | Fisher Scientific [fishersci.com]

- 2. 236406-21-6 CAS MSDS (1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemical-suppliers.eu [chemical-suppliers.eu]

- 4. biosynce.com [biosynce.com]

An In-depth Technical Guide to 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (CAS No: 236406-21-6). This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and organic synthesis, valued for its role in the construction of complex molecular architectures for drug discovery.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it a highly manageable intermediate in multi-step syntheses.[1]

Core Compound Identifiers and Properties

The fundamental properties of the compound are summarized below, providing key data for experimental design and characterization.

| Property | Value |

| CAS Number | 236406-21-6 |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| Appearance | Solid |

| Melting Point | 88-92 °C[2] |

| Boiling Point | 312.4 ± 15.0 °C at 760 mmHg[2] |

| Density | 1.0 ± 0.1 g/cm³[2] |

| pKa | 14.94 ± 0.10 (Predicted)[3] |

Spectroscopic and Chromatographic Data

While specific spectra for this exact compound are not publicly available, related structures such as 1-Boc-4-methylpiperidine-4-carboxylic acid and other N-Boc-piperidine derivatives have been characterized using NMR.[4][5][6] Characterization of this compound would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis and handling of this compound.

Synthesis Protocol via Grignard Reaction

This protocol is based on a common method for synthesizing tertiary alcohols from ketones, adapted from the synthesis of the closely related compound, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.[7]

Objective: To synthesize this compound from tert-butyl 4-formylpiperidine-1-carboxylate.

Materials:

-

tert-Butyl 4-formylpiperidine-1-carboxylate

-

Methylmagnesium bromide (3M solution in diethyl ether)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) and dissolved in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar).

-

Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

-

Grignard Addition: Methylmagnesium bromide solution (1.1-1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization or column chromatography to afford pure this compound.

Safety and Handling

Proper safety precautions are essential when working with this compound and the reagents for its synthesis.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][11] Recommended storage temperatures are between 2-8 °C.[2][3]

Visualized Workflows and Applications

Synthetic Workflow

The synthesis of this compound typically follows a multi-step process beginning with a commercially available piperidine derivative. The following diagram illustrates a logical workflow for its preparation and subsequent use.

Caption: General Synthetic & Application Workflow.

Role in Drug Discovery

This compound is not typically pharmacologically active itself. Instead, its value lies in its role as a structural scaffold or intermediate. The piperidine ring is a common motif in many approved drugs, and the functional groups on this specific molecule allow for its incorporation into larger, more complex structures.

The diagram below illustrates the logical relationship of how this building block contributes to the development of a final drug candidate.

Caption: Role as a Synthetic Intermediate.

Applications in Research and Development

This compound is primarily used as an important intermediate in organic synthesis.[2] Its applications span several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry: It serves as a versatile building block for the synthesis of novel therapeutic agents.[1] The piperidine scaffold is a key feature in many G protein-coupled receptor (GPCR) ligands and other neuroactive compounds.[12][13]

-

Drug Discovery: The compound is used to create derivatives and libraries of compounds for screening against various biological targets. Its structure allows for the introduction of a specific 3D-shaped moiety that can be crucial for binding affinity and selectivity.

-

Functional Materials: It can be used as a raw material for synthesizing functional materials and in the preparation of catalysts for reactions such as hydrogenation and etherification.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. biosynce.com [biosynce.com]

- 3. 236406-21-6 CAS MSDS (1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]

- 5. 1-BOC-4-HYDROXY-PIPERIDINE-4-DICARBOXYLIC ACID METHYL ESTER(495415-09-3) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Boc-piperidine(75844-69-8) 1H NMR [m.chemicalbook.com]

- 7. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. lookchem.com [lookchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

1-Boc-4-(hydroxymethyl)-4-methylpiperidine structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and a plausible synthetic route for 1-Boc-4-(hydroxymethyl)-4-methylpiperidine. This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound, also known as tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, is a piperidine derivative. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various conditions and ease of removal under acidic conditions. The 4-position of the piperidine ring is substituted with both a methyl group and a hydroxymethyl group.

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| CAS Number | 236406-21-6[1][2] |

| Molecular Formula | C12H23NO3[2] |

| Molecular Weight | 229.32 g/mol |

| Synonyms | tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, 1-Boc-4-(hydroxymethyl)-4-methyl-piperidine, 4-hydroxymethyl-4-methyl-piperidine-1-carboxylic acid tert-butyl ester[2] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 1-Boc-4-methylpiperidine-4-carboxylic acid. The key steps involve the protection of the piperidine nitrogen, followed by the reduction of a carboxylic acid or an aldehyde functionality.

Experimental Workflow

References

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(hydroxymethyl)-4-methylpiperidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring reproducibility in experimental protocols and the integrity of the final products. This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for determining solubility and stability, and insights into potential degradation pathways. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and for the design of experimental procedures.

| Property | Value | Reference(s) |

| CAS Number | 236406-21-6 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |

| Molecular Weight | 229.32 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 88-92 °C | [1] |

| Boiling Point | 312.4 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Storage Conditions | Sealed in a dry, room temperature (2-8 °C) environment. | [1] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its behavior in various stages of drug development, from synthesis and purification to formulation and in vitro/in vivo testing. The "like dissolves like" principle generally governs solubility, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[3][4] The structure of this compound, containing a polar hydroxyl group, a non-polar Boc group, and a piperidine ring, suggests it will have varied solubility across different solvents.

Predictive Analysis

Based on its structural components, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in chlorinated solvents like dichloromethane (DCM), which can solvate both the polar and non-polar regions of the molecule.[5]

-

Good to Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, where the hydroxyl group can participate in hydrogen bonding.

-

Low Solubility: Expected in non-polar solvents like hexanes and in aqueous solutions due to the presence of the bulky, non-polar Boc group.

Experimental Determination of Solubility

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature.[6]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the mean concentration from at least three replicate experiments.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to each well of a microtiter plate.

-

Solvent Addition: Add the aqueous buffer or solvent of interest to each well.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).

-

Detection: Measure the amount of precipitated material using nephelometry (light scattering) or by filtering the solution and measuring the UV absorbance of the supernatant.

Workflow for Solubility Determination

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses. The stability is primarily influenced by the Boc protecting group and the piperidine ring.

General Stability of the Boc Group and Piperidine Ring

-

Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be stable under basic and nucleophilic conditions.[7][8] However, it is labile to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9] Thermal deprotection of the Boc group can also occur at elevated temperatures.[10]

-

Piperidine Ring: The piperidine ring itself is generally stable. However, the tertiary amine within the ring can be susceptible to oxidation, potentially leading to the formation of an N-oxide or ring-opened products.[6]

Forced Degradation Studies

To understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods, forced degradation studies are recommended. These studies expose the compound to harsh conditions to accelerate its degradation.[11][12]

Recommended Stress Conditions:

| Condition | Typical Reagents and Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Cleavage of the Boc group. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Generally stable, but ester hydrolysis of the Boc group is possible under harsh conditions. |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the piperidine nitrogen to an N-oxide. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Thermal cleavage of the Boc group. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation, often via radical mechanisms.[13] |

Long-Term and Accelerated Stability Testing

For pharmaceutical intermediates, a formal stability testing program according to the International Council for Harmonisation (ICH) guidelines is often necessary.

Protocol Outline:

-

Sample Preparation: Package the compound in a container closure system that mimics the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Monitoring: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the formation of any degradation products.

Logical Flow for Stability Assessment

Caption: A diagram illustrating the logical progression of a comprehensive stability assessment program.

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively documented, this guide provides a robust framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility and stability testing, scientists and drug development professionals can generate the necessary data to ensure the reliable and effective use of this important synthetic intermediate. A thorough understanding and in-house characterization of its properties will ultimately contribute to more robust and reproducible research and development outcomes.

References

- 1. biosynce.com [biosynce.com]

- 2. 236406-21-6 CAS MSDS (1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ijisrt.com [ijisrt.com]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Navigating the Safety Profile of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (CAS No: 236406-21-6). Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this document incorporates data from closely related Boc-protected piperidine derivatives to offer a thorough understanding of its potential hazards and safe handling practices. This guide is intended for use by trained professionals in a laboratory or drug development setting.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its analogues is presented below. This information is crucial for the proper storage and handling of the compound.

| Property | Data | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | Chem-Impex[1] |

| Molecular Weight | 229.32 g/mol | N/A |

| Appearance | Colorless to light yellow viscous liquid | ChemicalBook[1] |

| Boiling Point | 312.4 ± 15.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.034 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

| pKa | 14.94 ± 0.10 (Predicted) | ChemicalBook[1] |

Section 2: Hazard Identification and GHS Classification

| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation |

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure the safety of laboratory personnel. The following protocols are recommended based on information for similar compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment workflow.

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]

-

Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Hygiene: Wash hands thoroughly after handling.[2]

Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is between 2-8°C.[1]

-

Container: Keep the container tightly closed.[3]

-

Incompatible Materials: Avoid strong oxidizing agents.[3]

Section 4: Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[3]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Accidental release response workflow.

Section 5: Toxicological and Ecological Information

Toxicological Information

There is no specific quantitative toxicological data, such as LD50 or LC50, available for this compound. However, based on the GHS classification of similar compounds, it is presumed to cause skin and eye irritation and may cause respiratory irritation.[2] The toxicological properties have not been fully investigated.[3]

Ecological Information

No specific ecological data is available for this compound. It is advised to prevent its release into the environment. Do not empty into drains.[3]

Section 6: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

Disclaimer: This guide has been compiled from publicly available sources and data from structurally similar compounds. It is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or an official Safety Data Sheet. All laboratory work should be conducted by qualified personnel who are trained in safe handling procedures.

References

commercial availability of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthetic methodologies related to 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (CAS No. 236406-21-6). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures, particularly as a scaffold for novel therapeutics.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is greater than 95%, with many suppliers providing purities of 97% or higher. It is generally supplied in quantities ranging from grams to kilograms.

Table 1: Commercial Supplier Information

| Supplier | Purity | Available Quantities |

| BLDpharm | 95% | Gram to Kilogram scale |

| Biosynce | >97% | Gram to hundreds of kilograms scale[1] |

| Fisher Scientific | 97% | Gram scale[2] |

| Parchem | - | Inquire for details |

| Apollo Scientific | 97% | Gram scale |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 236406-21-6 | Multiple Sources |

| Molecular Formula | C₁₂H₂₃NO₃ | Multiple Sources |

| Molecular Weight | 229.32 g/mol | Multiple Sources |

| Appearance | Colorless to light yellow viscous liquid | Predicted |

| Boiling Point | 312.4 ± 15.0 °C | Predicted |

| Density | 1.034 ± 0.06 g/cm³ | Predicted |

| pKa | 14.94 ± 0.10 | Predicted |

| Storage | 2-8°C, Sealed in a dry environment | Multiple Sources |

Synthetic Protocols

Step 1: Synthesis of Intermediate tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This procedure is adapted from the well-established synthesis of the 4-hydroxy-4-methyl piperidine intermediate.[3]

Experimental Protocol:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in dry tetrahydrofuran (THF) (25 mL) under a nitrogen atmosphere, cool the mixture to -78°C.

-

Slowly add methylmagnesium chloride (2.17 mL of a 3M solution in THF, 6.52 mmol) to the cooled solution.

-

Allow the reaction mixture to slowly warm to 0°C and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.

Diagram 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Caption: Workflow for the synthesis of the key intermediate.

Step 2: Proposed Synthesis of this compound

A subsequent hydroxymethylation of the tertiary alcohol formed in Step 1 would be required to yield the final product. This could potentially be achieved through various methods, such as reaction with a protected form of formaldehyde or through a sequence involving oxidation and subsequent reduction. A specific, detailed protocol for this transformation on this particular substrate requires further investigation and optimization by the end-user.

Downstream Reactivity: Activation of the Hydroxymethyl Group

A common and important reaction of this compound in synthetic chemistry is the activation of the primary alcohol, for example, by conversion to a mesylate. This transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. The following is a representative protocol adapted from a similar substrate.

Experimental Protocol: Mesylation of the Hydroxymethyl Group

-

Dissolve this compound in dichloromethane (CH₂Cl₂).

-

Add triethylamine (Et₃N) to the solution.

-

Cool the reaction mixture in an ice-water bath to below 10°C.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise, maintaining the temperature below 10°C.

-

Continue to stir the reaction for 3 hours after the addition is complete.

-

Add water to the reaction mixture, stir, and separate the layers.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic phase under reduced pressure to obtain the crude mesylated product.

Diagram 2: Activation of the Hydroxymethyl Group via Mesylation

Caption: Workflow for the activation of the primary alcohol.

This activated intermediate can then be used in a variety of subsequent reactions, such as the introduction of nucleophiles to build more complex molecular scaffolds, which is a key strategy in the development of novel drug candidates.

References

The Strategic Role of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of complex molecular scaffolds is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development. Among these, 1-Boc-4-(hydroxymethyl)-4-methylpiperidine has emerged as a versatile and highly valuable building block. Its unique structural features, combining a sterically hindered piperidine ring with a reactive primary alcohol, provide a powerful platform for the synthesis of diverse and biologically active molecules. This technical guide delves into the pivotal role of this compound in organic synthesis, offering insights into its preparation, key reactions, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Core Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and functional materials. The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization. The primary hydroxyl group provides a versatile handle for a multitude of chemical transformations, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution reactions.

This building block is particularly prominent in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The rigid piperidine scaffold of this compound can effectively orient pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and selectivity for the target kinase.

A notable application of this scaffold is in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3]

Synthesis and Key Reactions

The preparation of this compound typically begins with the readily available N-Boc-4-piperidone. A Grignard reaction with a methylmagnesium halide introduces the methyl group at the 4-position, forming the corresponding tertiary alcohol, 1-Boc-4-hydroxy-4-methylpiperidine. Subsequent hydroxymethylation, for instance, through a reaction sequence involving conversion to a suitable intermediate followed by nucleophilic substitution with a protected hydroxymethyl equivalent, yields the target compound.

A crucial aspect of its utility is the selective functionalization of the hydroxymethyl group. This is often achieved by converting the alcohol into a better leaving group, such as a tosylate or a halide. This activated intermediate can then readily undergo nucleophilic substitution with a variety of nucleophiles, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (Precursor)

This protocol describes the synthesis of the immediate precursor to this compound.

Materials:

-

N-Boc-4-piperidone

-

Methylmagnesium bromide (3M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether is cooled to -10 °C under a nitrogen atmosphere.

-

Methylmagnesium bromide solution (1.5 eq) is added dropwise to the cooled solution, maintaining the temperature below 0 °C.

-

The reaction mixture is stirred for 5 minutes after the addition is complete.

-

The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is diluted with water and diethyl ether. The organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.[4]

Protocol 2: Conversion to a Halide for Nucleophilic Substitution

This protocol outlines the conversion of the hydroxymethyl group to a chloromethyl group, a key step for further functionalization.

Materials:

-

This compound

-

Thionyl chloride or other suitable chlorinating agent

-

Anhydrous dichloromethane

-

Pyridine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

This compound (1.0 eq) is dissolved in anhydrous dichloromethane and cooled in an ice bath.

-

Thionyl chloride (1.2 eq) is added dropwise to the solution. A small amount of pyridine may be added to neutralize the generated HCl.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is carefully quenched by pouring it into a cold, saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-(chloromethyl)-4-methylpiperidine-1-carboxylate.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps involving this compound and its derivatives in the synthesis of bioactive molecules.

| Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| Synthesis of Precursor | N-Boc-4-piperidone, Methylmagnesium bromide | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | Diethyl ether, -10 °C to room temperature | 97 | >95 | [4] |

| Activation of Hydroxymethyl Group | This compound | tert-Butyl 4-(chloromethyl)-4-methylpiperidine-1-carboxylate | Thionyl chloride, Dichloromethane, 0 °C to room temperature | >90 | >95 | - |

| Nucleophilic Substitution (Example) | tert-Butyl 4-(chloromethyl)-4-methylpiperidine-1-carboxylate, Phenol derivative | Ether-linked product | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Elevated temperature | 70-90 | >95 | - |

Note: Yields and purities are representative and may vary depending on the specific reaction conditions and substrate.

Visualizing the Role in Drug Discovery

The following diagrams illustrate the synthetic workflow and the biological context of molecules derived from this compound.

The bioactive molecules synthesized using this building block often target critical cellular signaling pathways. For instance, PI3K inhibitors modulate the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

Conclusion

This compound stands out as a strategically important building block in modern organic synthesis. Its inherent structural features, coupled with the ability to undergo a variety of chemical transformations, make it an invaluable tool for the construction of complex and biologically relevant molecules. For researchers and professionals in drug discovery, a thorough understanding of the synthesis, reactivity, and applications of this compound is essential for the rational design and development of next-generation therapeutics targeting a range of diseases. The continued exploration of its synthetic potential is poised to unlock new avenues for the creation of innovative and effective medicines.

References

The Versatile Building Block: A Technical Guide to 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of well-defined molecular scaffolds is paramount to the efficient synthesis of novel therapeutics. Among these, piperidine derivatives stand out for their prevalence in a multitude of FDA-approved drugs and clinical candidates. This in-depth technical guide focuses on a particularly valuable building block: 1-Boc-4-(hydroxymethyl)-4-methylpiperidine . This compound, featuring a tert-butoxycarbonyl (Boc) protecting group and a strategically placed hydroxymethyl and methyl group, offers chemists a versatile platform for introducing the 4,4-disubstituted piperidine motif into complex molecules. Its unique structural features facilitate the exploration of chemical space, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates. This guide will delve into the chemical properties, synthesis, and diverse applications of this important synthetic intermediate, providing researchers with the essential knowledge to leverage its full potential in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below, providing a quick reference for reaction planning and execution.

| Property | Value | Reference |

| CAS Number | 236406-21-6 | N/A |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 88-92 °C | [3] |

| Boiling Point | 312.4±15.0 °C at 760 mmHg | [3] |

| Density | 1.0±0.1 g/cm³ | [3] |

| Storage Conditions | Sealed in a dry environment at Room Temperature or 2-8 °C | [3] |

While comprehensive quantitative solubility data in a wide range of organic solvents is not extensively published, qualitative assessments indicate good solubility in common polar aprotic and protic organic solvents such as dichloromethane, chloroform, methanol, and ethanol. Its solubility in water is expected to be poor. For precise applications, experimental determination of solubility in the specific solvent system is recommended.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from commercially available starting materials. A representative synthetic approach involves the Grignard reaction on N-Boc-4-piperidone, followed by the introduction of the hydroxymethyl group. Below is a detailed, representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

N-Boc-4-piperidone

-

Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., THF or diethyl ether)

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Grignard Reaction:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-piperidone in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. This intermediate can often be used in the next step without further purification.

-

-

-

This step is a conceptual illustration as a direct, detailed literature procedure for the hydroxymethylation of the tertiary alcohol was not found in the provided search results. A plausible, though not confirmed, approach could involve a reaction with a formaldehyde equivalent under specific conditions. A more likely practical route would involve a different starting material or a multi-step sequence to achieve the desired product.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system, for example, with ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate), is typically used to isolate the pure this compound.

-

Fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the final product as a solid.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperidine ring protons (multiplets in the range of 1.2-3.8 ppm), the methyl group (a singlet at ~1.1 ppm), and the hydroxymethyl group (a singlet or doublet for the CH₂ and a broad singlet for the OH).[3][4]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), the carbons of the piperidine ring, the methyl carbon, and the hydroxymethyl carbon.[4]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺.[5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and the C=O stretch of the Boc group (~1680 cm⁻¹).[4]

Applications in Drug Discovery

The utility of this compound as a chemical building block is demonstrated by its application in the synthesis of various biologically active molecules. The Boc-protected nitrogen allows for selective reactions at other positions, and the hydroxymethyl group provides a handle for further functionalization or can act as a key pharmacophoric feature.

As a Scaffold for Kinase Inhibitors

The piperidine moiety is a common feature in many kinase inhibitors, often serving to orient functional groups towards the ATP-binding site or allosteric pockets of the enzyme. The 4,4-disubstituted pattern provided by this building block can impart desirable properties such as improved metabolic stability and conformational rigidity.

Example Application: Synthesis of Akt Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] The serine/threonine kinase Akt is a key node in this pathway, making it an attractive target for cancer therapy. Several Akt inhibitors feature a piperidine core. For instance, the clinical candidate AZD5363 (Capivasertib) is a potent pan-Akt inhibitor.[8][9] While the exact synthesis of AZD5363 may not directly use this compound, this building block is well-suited for the synthesis of analogs and novel Akt inhibitors by providing a scaffold to which the core heterocyclic and pharmacophoric side chains can be attached.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of an Akt inhibitor.

As a Core for GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Piperidine-containing molecules have been successfully developed as modulators of various GPCRs, including opioid receptors.

Example Application: Development of Opioid Receptor Modulators

Opioid receptors are critical targets for the management of pain. The development of selective agonists or antagonists for different opioid receptor subtypes (μ, δ, κ) is an active area of research aimed at producing analgesics with fewer side effects. The non-peptide δ-opioid receptor agonist SNC80 is a key pharmacological tool in this field.[10] The synthesis of analogs of SNC80 and other opioid receptor modulators often involves piperazine or piperidine scaffolds. This compound provides a valuable starting point for creating novel ligands with specific substitutions at the 4-position, which can influence receptor affinity and selectivity.

Caption: Simplified opioid receptor signaling cascade.

Conclusion

This compound is a highly valuable and versatile chemical building block for drug discovery and development. Its well-defined structure, featuring a protected amine and a functionalizable hydroxymethyl group on a conformationally relevant piperidine scaffold, provides a robust starting point for the synthesis of a wide range of complex molecules. As demonstrated, this intermediate holds significant potential for the creation of novel kinase inhibitors and GPCR modulators, addressing key therapeutic areas such as oncology and pain management. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively incorporate this building block into their synthetic strategies and accelerate the discovery of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

introduction to Boc-protected piperidine derivatives in research

An In-Depth Technical Guide to Boc-Protected Piperidine Derivatives in Research

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals, including anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease.[1][2][3][4] The prevalence of this scaffold in natural products and synthetic drugs underscores its importance as a privileged structure in pharmacology.[1][5]

To facilitate the synthesis of complex molecules containing the piperidine moiety, chemists rely on protecting group strategies to selectively mask reactive functional groups.[6] The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[7][8] Protecting the piperidine nitrogen as its N-Boc derivative enhances stability, modulates reactivity, and allows for precise modifications at other positions of the ring, making it an indispensable tool in multi-step organic synthesis.[6][9] This guide provides a comprehensive overview of the synthesis, application, and core experimental methodologies related to Boc-protected piperidine derivatives for professionals in research and drug development.

Synthesis of Boc-Protected Piperidine Derivatives

The introduction of the Boc group onto the piperidine nitrogen is a fundamental and routine transformation in organic synthesis. This process, known as Boc protection, typically involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc₂O).

The reaction proceeds via the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of Boc₂O.[8] An intermediate, tert-butyl carbonate, acts as a leaving group.[10] This intermediate or an added base then deprotonates the nitrogen. The resulting tert-butyl bicarbonate is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol.[8][10]

General Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine

This protocol describes a common procedure for the synthesis of N-Boc-4-hydroxypiperidine.

-

Reaction Setup: Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water. Add a base, such as potassium carbonate (1.5 eq.) or triethylamine.[11][12]

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq.) in the same solvent dropwise to the reaction mixture.[11][13]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[11][12]

-

Workup: Quench the reaction by adding water. If using an organic solvent like DCM, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.[8][11]

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified, often by recrystallization from a solvent system like ethyl acetate/hexanes, to yield the final product as a white solid.[11]

Applications in Drug Discovery and Development

The use of Boc-protected piperidine derivatives is crucial for the synthesis of complex pharmaceutical agents. The Boc group serves as a temporary shield for the piperidine nitrogen, enabling chemists to perform a wide range of selective modifications elsewhere on the molecule without interference from the otherwise reactive secondary amine.[9] This strategy is fundamental to building the intricate molecular architectures required for therapeutic efficacy.

Many pharmaceutical drugs, such as the antidiabetic agent Alogliptin and the Janus kinase inhibitor Tofacitinib, contain a substituted piperidine core where Boc-protected intermediates are key in their synthesis. The ability to construct these molecules efficiently relies on the robust and predictable chemistry of the Boc group.

Key Reactions: Boc Deprotection

The strategic removal of the Boc group is as critical as its installation. The acid-lability of the Boc group is its most valuable feature, allowing for its cleavage under mild conditions that typically do not affect other common protecting groups.[8]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] This is followed by the loss of a stable tert-butyl carbocation, which can eliminate a proton to form isobutene. The resulting carbamic acid intermediate is unstable and readily decarboxylates (loses CO₂) to furnish the free, protonated amine.[7][8] A final basic workup neutralizes the amine salt to yield the deprotected piperidine.

General Experimental Protocol: N-Boc Deprotection using TFA

This protocol is a standard and highly effective method for removing the Boc group.[13][14]

-

Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in an anhydrous solvent, typically dichloromethane (DCM), in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[14]

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq.). The final concentration of TFA is typically between 20-50% (v/v).[13][14] Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[14]

-

Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[14] Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another base to the residue until effervescence ceases and the pH is basic.

-

Extraction and Isolation: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[14]

Data Summary

Quantitative data for common Boc-protected piperidine derivatives are summarized below for easy reference and comparison.

Table 1: Physical Properties of Common Boc-Protected Piperidine Derivatives

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| tert-butyl piperidine-1-carboxylate | C₁₀H₁₉NO₂ | 185.26 | 75844-69-8 | N/A (Liquid) | |

| tert-butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | 87120-72-7 | 73-77 | |

| tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidinone) | C₁₀H₁₇NO₃ | 199.25 | 79099-07-3 | 38-42 |

Data sourced from PubChem.[15][16]

Table 2: Comparison of Common Acidic N-Boc Deprotection Conditions

| Reagent | Typical Solvent | Concentration | Temperature (°C) | Typical Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 1-4 hours | Highly effective; volatile and corrosive acid requires careful handling.[14] |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 4M solution | RT | 1-3 hours | Often precipitates the product as the hydrochloride salt, which can simplify isolation.[14][17] |

Table 3: Representative Spectroscopic Data for tert-butyl 4-aminopiperidine-1-carboxylate

| Spectroscopy Type | Key Signals and Features |

| ¹H-NMR (400 MHz, CDCl₃) | δ ~4.03 (br s, 2H), ~2.91 (t, 2H), ~2.02 (br d, 2H), 1.45 (s, 9H, Boc), ~1.30 (m, 2H).[17] |

| ¹³C-NMR (101 MHz, CDCl₃) | δ ~154.9 (C=O, carbamate), ~79.7 (quaternary C, Boc), ~50.2, ~42.8, ~32.5, 28.5 (3C, CH₃, Boc).[17] |

| FTIR (ATR-Neat) | Bands corresponding to N-H stretching (amine), C-H stretching (alkyl), and a strong C=O stretching (carbamate).[15] |

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

The Pivotal Role of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and safety profiles has led medicinal chemists to explore and utilize unique molecular scaffolds. Among these, the piperidine moiety stands out as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds. A particularly valuable building block within this class is 1-Boc-4-(hydroxymethyl)-4-methylpiperidine . Its strategic combination of a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a reactive primary alcohol, and a quaternary center offers chemists a versatile tool for creating complex, three-dimensional molecules with significant therapeutic potential. This technical guide delves into the core applications of this compound in medicinal chemistry, providing detailed experimental protocols, quantitative data from representative syntheses, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery

This compound and its close analogs serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, targeting diverse therapeutic areas. The presence of the 4-methyl and 4-hydroxymethyl substituents on the piperidine ring allows for the creation of chiral centers and provides vectors for further functionalization, enabling the fine-tuning of a compound's pharmacological properties.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The piperidine scaffold is frequently incorporated into kinase inhibitors to orient pharmacophoric groups correctly within the ATP-binding pocket of the target kinase.

A prime example of the utility of substituted piperidines is in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib . While the synthesis of Tofacitinib itself utilizes a 3-amino-4-methylpiperidine derivative, the synthetic strategies employed are highly relevant to the application of this compound. The core principle involves the coupling of the piperidine moiety with a heterocyclic core, in this case, a pyrrolo[2,3-d]pyrimidine.

Table 1: Representative Yields in the Synthesis of a Tofacitinib Intermediate

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1. Reductive Amination | 1-Boc-4-piperidone, Aniline, Sodium triacetoxyborohydride | tert-Butyl 4-anilino-1-piperidinecarboxylate | ~85 | >95 |

| 2. Condensation | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ~90 | >98 |

| 3. Debenzylation & Acylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)..., H₂, Pd/C; then Ethyl cyanoacetate | Tofacitinib | ~80 | >99 |

Note: The data in this table is compiled from analogous syntheses of related compounds and serves as a representative example.

The JAK-STAT signaling pathway is a critical pathway in the immune response. Cytokines bind to their receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription. Tofacitinib inhibits JAKs, thereby blocking this signaling cascade.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. The piperidine scaffold is a common feature in many GPCR ligands. For instance, CCR5 antagonists, such as Maraviroc , are used in the treatment of HIV infection. These drugs block the entry of the virus into host cells by binding to the CCR5 co-receptor.

The synthesis of CCR5 antagonists often involves the construction of a complex molecule where a substituted piperidine plays a key role in orienting the molecule for optimal receptor binding. This compound can be a valuable starting material for such syntheses, where the hydroxymethyl group can be converted to other functionalities, such as an amine, through a series of well-established reactions.

Table 2: Biological Activity of Representative CCR5 Antagonists

| Compound ID | Target | Assay Type | IC50 (nM) |

| Maraviroc | CCR5 | HIV-1 Entry Assay | 2.1 |

| Aplaviroc | CCR5 | HIV-1 Entry Assay | 0.4 |

| Vicriviroc | CCR5 | HIV-1 Entry Assay | 0.5 |

Note: This data is for illustrative purposes to show the potency of piperidine-containing CCR5 antagonists.

HIV enters T-cells by first binding to the CD4 receptor, which induces a conformational change in the viral gp120 protein, allowing it to then bind to the CCR5 co-receptor. This second binding event triggers further conformational changes that lead to the fusion of the viral and cellular membranes. CCR5 antagonists physically block the interaction between gp120 and CCR5.

Key Experimental Protocols

The versatility of this compound stems from the ability to selectively manipulate its functional groups. The following are detailed protocols for key transformations that are frequently employed in the synthesis of bioactive molecules using this building block.

Protocol 1: Oxidation of the Primary Alcohol to an Aldehyde

The conversion of the hydroxymethyl group to an aldehyde is a crucial step to enable further reactions such as reductive amination or Wittig reactions. A mild and efficient method for this transformation is the Dess-Martin periodinane (DMP) oxidation.

Materials:

-

This compound

-

Dess-Martin periodinane (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers become clear.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Protocol 2: Reductive Amination

The aldehyde synthesized in Protocol 1 can be readily converted to a secondary amine through reductive amination. This is a powerful method for introducing a wide variety of substituents.

Materials:

-

1-Boc-4-formyl-4-methylpiperidine (from Protocol 1)

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the crude aldehyde (1.0 eq) in anhydrous DCE or THF in a round-bottom flask under a nitrogen atmosphere.

-

Add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the desired N-substituted aminomethylpiperidine derivative.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of complex and diverse molecules with significant therapeutic potential. The ability to selectively functionalize the hydroxymethyl group, coupled with the stability afforded by the Boc protecting group, makes it an ideal starting material for the development of novel kinase inhibitors, GPCR ligands, and other classes of bioactive compounds. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to harness the full potential of this important synthetic intermediate in their drug discovery endeavors. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of medicine.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine from 4-Piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine, a valuable building block in medicinal chemistry, starting from 4-piperidone. The described synthetic pathway involves the protection of the piperidine nitrogen, followed by a Grignard reaction to introduce a methyl group and form a tertiary alcohol intermediate. This protocol is based on established and reliable methodologies in organic synthesis.

Introduction

Substituted piperidines are prevalent structural motifs in a wide array of pharmacologically active compounds. The title compound, this compound, serves as a key intermediate in the synthesis of various drug candidates and biologically active molecules. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for diverse chemical modifications. This application note details a robust two-step synthesis commencing from 4-piperidone. The core transformations involve the N-protection of the piperidine ring followed by a nucleophilic addition of a methyl group using a Grignard reagent.

Overall Synthetic Scheme

The synthetic pathway from 4-piperidone to this compound is proposed to proceed via an intermediate, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. However, the direct conversion of this tertiary alcohol to the target primary alcohol is not straightforward. A more common synthetic route involves the Grignard reaction on N-Boc-4-piperidone to yield the tertiary alcohol, which is a stable and isolable product. Further transformation to the desired primary alcohol would require a more complex, multi-step sequence not readily found in the literature as a direct follow-up. This protocol will therefore focus on the reliable and high-yielding synthesis of the key intermediate, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Step 1: N-Boc Protection of 4-Piperidone

The initial step involves the protection of the secondary amine of 4-piperidone hydrochloride hydrate using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-4-piperidone. This is a standard and high-yielding reaction.[1]

Step 2: Grignard Reaction